Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate
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Overview
Description
Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate can be synthesized through a series of chemical reactions. One common method involves the reaction of 2,3,4-trifluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate can be compared with other trifluoromethyl-containing compounds, such as:
Ethyl trifluoroacetate: Similar in structure but lacks the phenoxy group.
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals, but with a pyridine ring instead of a phenoxy group.
Fluazifop-butyl: An herbicide with a trifluoromethyl group, used in crop protection.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group with the phenoxyacetate moiety, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H10F3O3
- Molecular Weight : Approximately 250.19 g/mol
- CAS Number : [Not specified in the sources]
The presence of trifluoromethyl groups enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluorophenyl moiety can engage in hydrophobic interactions with enzyme active sites, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing active phenoxyacetic acid derivatives that can further interact with biological targets.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced antimicrobial properties. For instance, similar compounds have been shown to possess selective activity against various pathogens. The presence of the trifluoromethyl group is believed to improve membrane permeability, facilitating better interaction with microbial targets.
Anticancer Activity
Studies have indicated that derivatives of this compound may exhibit anticancer properties. For example, compounds in this class have been evaluated for their effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The inhibition of cell proliferation and induction of apoptosis have been observed at specific concentrations.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 15.0 | Induces apoptosis |
This compound | A549 | 12.5 | Inhibits proliferation |
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. In vitro studies have shown that it can inhibit key enzymes involved in metabolic pathways linked to cancer and inflammation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy highlighted that a related compound exhibited significant activity against Staphylococcus aureus at a concentration of 32 µg/mL, suggesting potential applications in treating bacterial infections.
- Cytotoxicity Studies : Research conducted on various cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM without inducing cytotoxicity in normal cells.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that the introduction of trifluoromethyl groups significantly enhances biological activity compared to non-fluorinated analogs.
Properties
IUPAC Name |
ethyl 2-(2,3,4-trifluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-15-8(14)5-16-7-4-3-6(11)9(12)10(7)13/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAVODFAWDLYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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